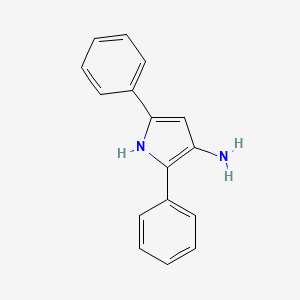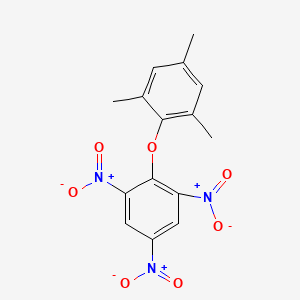![molecular formula C22H14N2O2 B14717897 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione CAS No. 15315-18-1](/img/structure/B14717897.png)
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione typically involves multi-step organic reactions. One common method involves the use of azaarenes and α,β-unsaturated aldehydes. The reactions are catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis via Michael addition and [3+2] cycloaddition . The reaction conditions often include the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar multi-step synthesis processes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogens, alkyl groups, and nitro groups can be introduced using reagents like halogens (Cl₂, Br₂), alkyl halides, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinolines: These compounds share a similar core structure and have been studied for their biological activities.
Imidazo[1,2-a]quinoxalines: Known for their anticancer and antimicrobial properties.
Quinolines: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
6-(2-Aminophenyl)-5h-indeno[1,2-c]isoquinoline-5,11(6h)-dione is unique due to its specific ring structure and the presence of both amino and keto functional groups
Properties
CAS No. |
15315-18-1 |
|---|---|
Molecular Formula |
C22H14N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
6-(2-aminophenyl)indeno[1,2-c]isoquinoline-5,11-dione |
InChI |
InChI=1S/C22H14N2O2/c23-17-11-5-6-12-18(17)24-20-14-8-2-3-9-15(14)21(25)19(20)13-7-1-4-10-16(13)22(24)26/h1-12H,23H2 |
InChI Key |
RFRQLHAASBLMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)N(C2=O)C5=CC=CC=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



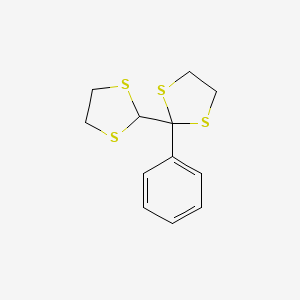


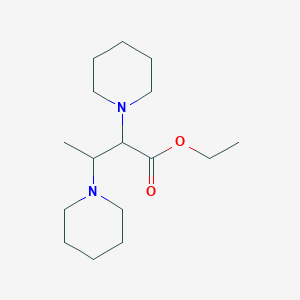
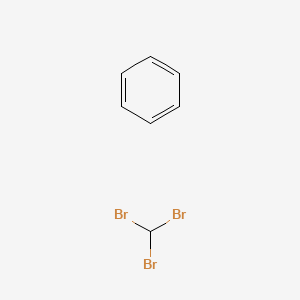
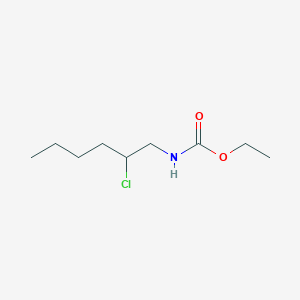
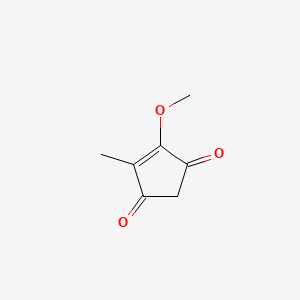
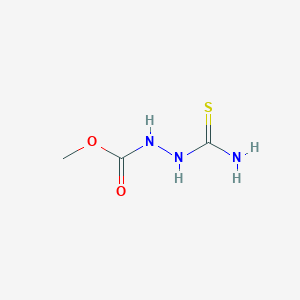
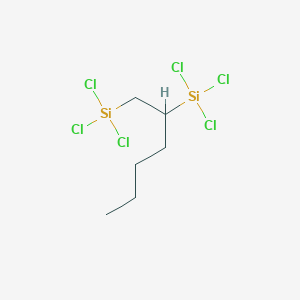
![5,6-Dibromo-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14717883.png)

